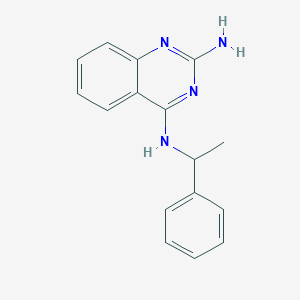

N4-(1-phenylethyl)quinazoline-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N4-(1-phenylethyl)quinazoline-2,4-diamine” is a chemical compound with the molecular formula C16H16N4 . It is a type of quinazoline, a class of organic compounds that are heterocyclic and contain two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinazoline core, which is a bicyclic compound containing a benzene ring fused to a pyrimidine ring . The compound also contains a phenylethyl group attached to one of the nitrogen atoms in the quinazoline core .Scientific Research Applications

Antileishmanial and Antibacterial Activities

Research has demonstrated the efficacy of N2,N4-disubstituted quinazoline-2,4-diamines against Leishmania species and multidrug-resistant bacteria. In particular, specific compounds within this series have shown promise as antileishmanial agents, reducing liver parasitemia in murine models of visceral leishmaniasis, and as potential treatments against multidrug-resistant Staphylococcus aureus due to their low minimum inhibitory concentrations (MICs) and favorable physicochemical properties (Van Horn et al., 2014).

Antimalarial Drug Lead

A significant breakthrough in antimalarial research was the identification of 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717) as a promising antimalarial drug lead. This compound, part of the quinazoline-2,4-diamine series, has shown high antimalarial activity, underlining the versatility of quinazoline derivatives in therapeutic applications (Mizukawa et al., 2021).

Optoelectronic Materials

Beyond medicinal applications, quinazoline derivatives have been explored for their potential in optoelectronic materials. These compounds, including those based on the quinazoline scaffold, have shown promise in the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been particularly noted for creating novel optoelectronic materials with desirable properties like luminescence in the visible region (Lipunova et al., 2018).

Synthesis and Chemical Stability

Studies have also focused on the synthesis methodologies and chemical stability of quinazoline derivatives. For instance, efficient synthesis routes have been developed for N4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine, showcasing the adaptability of synthetic methods for producing quinazoline-based compounds with potential biological activities. Additionally, the stability of these compounds under stress conditions, including high temperature and UV radiation, has been examined, providing insights into their durability and shelf life for pharmaceutical applications (Ouyang et al., 2016; Gendugov et al., 2021).

Future Directions

Quinazoline derivatives, including “N4-(1-phenylethyl)quinazoline-2,4-diamine”, have drawn immense attention due to their significant biological activities . Future research could focus on further exploring the medicinal properties of these compounds and developing more effective treatments for various diseases .

Mechanism of Action

Target of Action

N4-(1-phenylethyl)quinazoline-2,4-diamine is a derivative of quinazoline, a heterocyclic compound that has drawn immense attention due to its significant biological activities Quinazoline derivatives have been reported to show a broad range of medicinal activities, suggesting they interact with multiple targets .

Mode of Action

Quinazoline derivatives have been known to exhibit various biological activities, such as anticancer, antifungal, anti-inflammatory, antibacterial, and antioxidant activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes that result in these therapeutic effects.

Biochemical Pathways

Quinazoline derivatives have been reported to inhibit thymidylate synthase, poly- (adp-ribose) polymerase (parp), and tyrosine kinase . These enzymes play crucial roles in DNA synthesis and repair, protein phosphorylation, and signal transduction, suggesting that the compound may affect these pathways.

Result of Action

Given the broad range of biological activities exhibited by quinazoline derivatives, it can be inferred that the compound may induce changes at the molecular and cellular levels that result in therapeutic effects .

Biochemical Analysis

Biochemical Properties

N4-(1-Phenylethyl)quinazoline-2,4-diamine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of a multisubunit membrane protein . The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules.

Cellular Effects

The effects of this compound on cells are diverse and significant. It has been reported to show remarkable anti-cancer activity . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific effects at the molecular level depend on the type of cell and the biochemical environment.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects have not been reported, quinazoline derivatives are generally known for their broad range of medicinal activities .

Properties

IUPAC Name |

4-N-(1-phenylethyl)quinazoline-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4/c1-11(12-7-3-2-4-8-12)18-15-13-9-5-6-10-14(13)19-16(17)20-15/h2-11H,1H3,(H3,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCCEDZXRWDLBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(methylthio)benzamide](/img/structure/B2992153.png)

![N-(2,5-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![1,3-Benzodioxol-5-yl-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2992158.png)

![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2992159.png)

![5-ethyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2992161.png)

![1-(Sec-butyl)-3-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2992162.png)

![4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2992164.png)

![N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2992169.png)

![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2992172.png)

![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2992174.png)